1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoroethyl group, a methyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methyl-5-nitropyrazole.
Reaction Conditions: The difluoroethyl group is introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate. This reaction is carried out under mild conditions, often in the presence of a base like triethylamine.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions include 1-(2-aminoethyl)-3-methyl-5-nitro-1H-pyrazole and 1-(2-thioethyl)-3-methyl-5-nitro-1H-pyrazole, depending on the reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for designing drugs with improved lipophilicity and metabolic stability.
Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound’s derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole can be compared with other similar compounds:
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also contain the difluoroethyl group and are used in fungicidal applications.
1,3-Dehydroadamantane Derivatives: These compounds share structural similarities and are used in the synthesis of bioactive molecules.
Uniqueness: The unique combination of the difluoroethyl, methyl, and nitro groups in this compound imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7F2N3O2 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-methyl-5-nitropyrazole |
InChI |
InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)10(9-4)3-5(7)8/h2,5H,3H2,1H3 |
InChI Key |
QKRUDJNRRGYUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])CC(F)F |
Origin of Product |
United States |
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